molecular formula C21H12N2O7 B14916835 4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

Cat. No.: B14916835
M. Wt: 404.3 g/mol
InChI Key: ZFXDLELHYGFGTK-UHFFFAOYSA-N
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Description

4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is a complex organic compound with a molecular formula of C20H11NO7. This compound is characterized by its unique structure, which includes a nitrophenoxy group and an isoindole moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with phthalic anhydride to form 4-(4-nitrophenoxy)phthalic anhydride. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the isoindole moiety can interact with various biological macromolecules. These interactions can lead to changes in cellular processes, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenoxy)benzoic acid: Shares the nitrophenoxy group but lacks the isoindole moiety.

    Phthalic anhydride derivatives: Similar in structure but with different functional groups.

Uniqueness

4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is unique due to its combination of a nitrophenoxy group and an isoindole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C21H12N2O7

Molecular Weight

404.3 g/mol

IUPAC Name

4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

InChI

InChI=1S/C21H12N2O7/c24-19-17-10-9-16(30-15-7-5-14(6-8-15)23(28)29)11-18(17)20(25)22(19)13-3-1-12(2-4-13)21(26)27/h1-11H,(H,26,27)

InChI Key

ZFXDLELHYGFGTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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